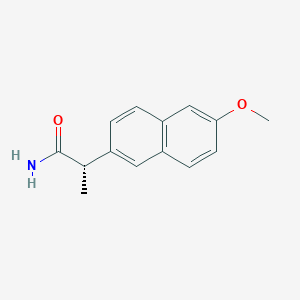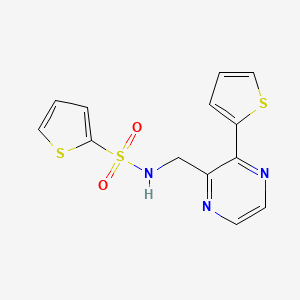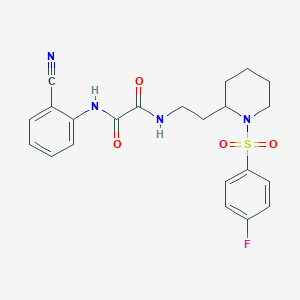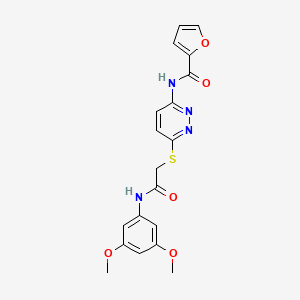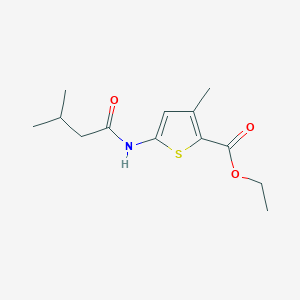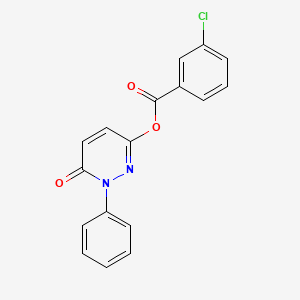
3-氯苯甲酸-6-氧代-1-苯基-1,6-二氢-3-哒嗪基酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 3-chlorobenzenecarboxylate is a heterocyclic compound that belongs to the pyridazinone family This compound is characterized by the presence of a pyridazine ring, which is a six-membered ring containing two adjacent nitrogen atoms
科学研究应用
6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 3-chlorobenzenecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 3-chlorobenzenecarboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-chlorobenzoic acid with hydrazine to form the corresponding hydrazide. This intermediate is then cyclized with phenylacetic acid under acidic conditions to yield the desired pyridazinone derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 3-chlorobenzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridazinone ring to a dihydropyridazine derivative.
Substitution: The chlorobenzenecarboxylate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Formation of substituted benzenecarboxylates.
作用机制
The mechanism of action of 6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 3-chlorobenzenecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Pyridafenthion: Another pyridazinone derivative with insecticidal properties.
Zardaverine: A pyridazinone-based phosphodiesterase inhibitor used in research for its anti-inflammatory effects.
Emorfazone: An anti-inflammatory agent with a pyridazinone core structure.
Uniqueness
6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 3-chlorobenzenecarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridazinone ring with a chlorobenzenecarboxylate moiety makes it a versatile compound for various applications, distinguishing it from other pyridazinone derivatives.
属性
IUPAC Name |
(6-oxo-1-phenylpyridazin-3-yl) 3-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O3/c18-13-6-4-5-12(11-13)17(22)23-15-9-10-16(21)20(19-15)14-7-2-1-3-8-14/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZBXKZBQOUMDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=CC(=N2)OC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
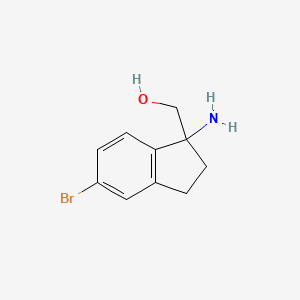
![4-[benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamide](/img/structure/B2494570.png)
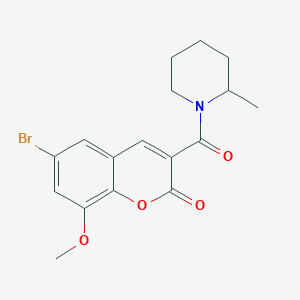
![1-(furan-2-carbonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2494574.png)
![ethyl 4-[(2,4-difluorobenzenesulfonyl)oxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2494577.png)
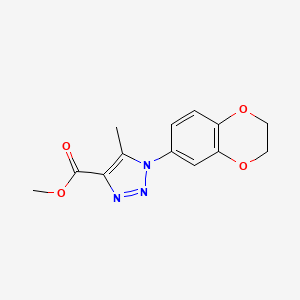

![1-[(4-chlorophenyl)methyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide](/img/structure/B2494580.png)
![7-(6-(4-(2-fluorophenyl)piperazin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/new.no-structure.jpg)
